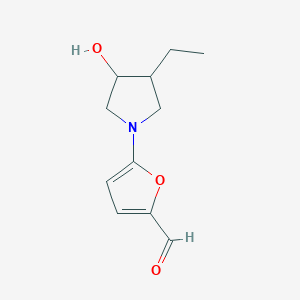

5-(3-Ethyl-4-hydroxypyrrolidin-1-yl)furan-2-carbaldehyde

Beschreibung

Eigenschaften

Molekularformel |

C11H15NO3 |

|---|---|

Molekulargewicht |

209.24 g/mol |

IUPAC-Name |

5-(3-ethyl-4-hydroxypyrrolidin-1-yl)furan-2-carbaldehyde |

InChI |

InChI=1S/C11H15NO3/c1-2-8-5-12(6-10(8)14)11-4-3-9(7-13)15-11/h3-4,7-8,10,14H,2,5-6H2,1H3 |

InChI-Schlüssel |

PLBYPFILGYACRC-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1CN(CC1O)C2=CC=C(O2)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethyl-4-hydroxypyrrolidin-1-yl)furan-2-carbaldehyde typically involves the reaction of 5-formylfuran-2-ylboronic acid with an appropriate pyrrolidine derivative under palladium-catalyzed conditions. The reaction is carried out in a mixture of dimethyl sulfoxide (DMSO) and water at ambient temperature, followed by heating to around 80°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Ethyl-4-hydroxypyrrolidin-1-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products

Oxidation: 5-(3-Ethyl-4-hydroxypyrrolidin-1-yl)furan-2-carboxylic acid.

Reduction: 5-(3-Ethyl-4-hydroxypyrrolidin-1-yl)furan-2-methanol.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

5-(3-Ethyl-4-hydroxypyrrolidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(3-Ethyl-4-hydroxypyrrolidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Compounds for Comparison:

- Nitrophenyl-Substituted Furan Carbaldehydes :

- Pyrrolidine-Containing Analog :

Table 1: Structural Comparison

| Compound | Core Structure | Substituents | Functional Groups |

|---|---|---|---|

| Target Compound | Furan-2-carbaldehyde | 3-Ethyl-4-hydroxypyrrolidine | Aldehyde, Hydroxyl |

| Nitrophenyl Analogs | Furan-2-carbaldehyde | 2-, 3-, or 4-Nitrophenyl | Aldehyde, Nitro |

| Patent Pyrrolidine Example | Furan-3-carboxamide | Difluorophenylmethyl, Ethyl-hydroxy-pyrrolidine, Trifluoromethyl | Carboxamide, Hydroxyl, Fluorine |

Key Observations :

- The nitro group in nitrophenyl analogs introduces strong electron-withdrawing effects, enhancing thermal stability but reducing solubility compared to the target compound’s hydroxyl-ethyl-pyrrolidine group, which offers hydrogen-bonding capability and moderate steric bulk .

Thermodynamic and Physicochemical Properties

Table 2: Thermodynamic Data for Nitrophenyl Analogs (298.15 K)

| Compound | ΔsubH° (kJ/mol) | ΔvapH° (kJ/mol) | ΔfH°(solid) (kJ/mol) |

|---|---|---|---|

| 5-(4-Nitrophenyl)-furan-2-carbaldehyde | 98.2 ± 1.3 | 89.5 ± 1.1 | -352.4 ± 2.1 |

| 5-(2-Methyl-4-nitrophenyl)-furan-2-carbaldehyde | 102.6 ± 1.5 | 93.8 ± 1.4 | -378.9 ± 2.5 |

Comparison with Target Compound :

- Sublimation/Evaporation Enthalpies : Nitrophenyl analogs exhibit high ΔsubH° and ΔvapH° due to strong intermolecular interactions (e.g., dipole-dipole from nitro groups). The target compound’s hydroxyl and pyrrolidine groups may lower these values, favoring easier sublimation or evaporation.

- Formation Enthalpy (ΔfH°) : The nitrophenyl derivatives’ highly exothermic ΔfH° reflects their stability in the solid state. The target compound’s ΔfH° is likely less exothermic due to reduced aromatic stabilization.

Research Methodologies and Tools

These tools enable precise determination of molecular conformations, hydrogen-bonding networks, and packing patterns—key factors in comparing reactivity and stability across analogs.

Biologische Aktivität

5-(3-Ethyl-4-hydroxypyrrolidin-1-yl)furan-2-carbaldehyde, a compound with the chemical formula CHNO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The structure of 5-(3-Ethyl-4-hydroxypyrrolidin-1-yl)furan-2-carbaldehyde features a pyrrolidine ring substituted with an ethyl group and a hydroxyl group, along with a furan ring and an aldehyde functional group. This unique arrangement contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 209.24 g/mol |

| CAS Number | 1935316-73-6 |

Antioxidant Activity

Research indicates that compounds containing furan and pyrrolidine moieties exhibit significant antioxidant properties. The presence of hydroxyl groups enhances radical scavenging activity, contributing to the overall antioxidant potential of 5-(3-Ethyl-4-hydroxypyrrolidin-1-yl)furan-2-carbaldehyde. A study demonstrated that derivatives with similar structures showed improved antioxidant activity through various assays, including DPPH and ABTS radical scavenging tests .

Anticancer Properties

Several studies have investigated the anticancer effects of pyrrolidine derivatives. The compound's ability to induce apoptosis in cancer cells has been highlighted in vitro. For instance, compounds structurally related to 5-(3-Ethyl-4-hydroxypyrrolidin-1-yl)furan-2-carbaldehyde have shown efficacy against various cancer cell lines, including breast and colon cancer cells . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by findings that demonstrate its ability to inhibit pro-inflammatory cytokines. In vitro studies using macrophage cell lines have shown that related compounds can significantly reduce levels of TNF-alpha and IL-6 upon treatment . This suggests that 5-(3-Ethyl-4-hydroxypyrrolidin-1-yl)furan-2-carbaldehyde may exert similar effects, making it a candidate for further investigation in inflammatory diseases.

Neuroprotective Effects

Recent research has pointed towards neuroprotective properties associated with pyrrolidine derivatives. The compound may protect neuronal cells from oxidative stress-induced damage, which is crucial in conditions such as Alzheimer's disease. Studies have indicated that related compounds can inhibit neuronal apoptosis and promote cell survival through antioxidant mechanisms .

Synthesis

The synthesis of 5-(3-Ethyl-4-hydroxypyrrolidin-1-yl)furan-2-carbaldehyde involves several steps:

- Formation of Pyrrolidine Ring : Starting from commercially available precursors, the pyrrolidine ring can be synthesized using standard cyclization techniques.

- Furan Introduction : The furan moiety is introduced via electrophilic substitution reactions.

- Aldehyde Functionalization : Finally, the aldehyde group is incorporated through oxidation processes.

This synthetic pathway allows for the modification of substituents to enhance biological activity.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of several pyrrolidine derivatives, including 5-(3-Ethyl-4-hydroxypyrrolidin-1-yl)furan-2-carbaldehyde, against MCF-7 breast cancer cells. The results showed an IC50 value indicating significant cytotoxicity compared to control groups .

Case Study 2: Neuroprotection in Animal Models

In animal models of neurodegeneration, administration of compounds similar to 5-(3-Ethyl-4-hydroxypyrrolidin-1-yl)furan-2-carbaldehyde resulted in improved cognitive function and reduced markers of oxidative stress in brain tissues . These findings support further exploration into its therapeutic potential for neurodegenerative diseases.

Q & A

Q. What are the established synthetic routes for 5-(3-Ethyl-4-hydroxypyrrolidin-1-yl)furan-2-carbaldehyde?

The compound can be synthesized via multi-step protocols involving pyrrolidine derivatives and furan-carbaldehyde precursors. A common approach includes:

- Step 1 : Reacting (R)-2-ethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride with an aldehyde (e.g., 2,3-difluorobenzaldehyde) under basic conditions to form the pyrrolidine scaffold .

- Step 2 : Functionalizing the furan ring via Vilsmeier-Haack formylation, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–90°C to introduce the carbaldehyde group .

- Purification : Crystallization with ethanol/water mixtures yields the final product (typical yields: 70–80%) .

Q. How should researchers characterize this compound to confirm its structure?

Methodological characterization involves:

- Spectroscopy :

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 223.2) .

Q. What safety protocols are recommended for handling this compound?

While specific toxicological data are limited for this compound, analogous furan-carbaldehydes require:

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Key variables to optimize include:

Q. How can contradictory spectral data be resolved during characterization?

Contradictions often arise from impurities or stereoisomers. Mitigation strategies:

Q. What strategies are effective for designing derivatives with enhanced stability?

- Functional Group Modification : Replace the hydroxyl group with a methoxy or acetyloxy moiety to reduce hygroscopicity .

- Ring Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) on the furan ring to stabilize the aldehyde .

Methodological Considerations

Q. How should researchers address gaps in toxicological data?

Q. What analytical challenges arise in quantifying this compound in complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.